molecular formula C7H8N2S B13744185 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine CAS No. 35149-07-6

2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine

Cat. No.: B13744185
CAS No.: 35149-07-6
M. Wt: 152.22 g/mol
InChI Key: DRBDUVZKSXKWJE-UHFFFAOYSA-N
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Description

2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophene with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction leads to the formation of the thieno[3,4-b]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,4-b]pyrazines .

Scientific Research Applications

2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
  • Thieno[3,4-b]pyrazine derivatives
  • Pyrrolo[3,4-b]pyrazine

Uniqueness

2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic properties, making it valuable for applications in organic electronics and medicinal chemistry. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous for various chemical transformations and applications .

Properties

CAS No.

35149-07-6

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

3-methyl-5,7-dihydrothieno[3,4-b]pyrazine

InChI

InChI=1S/C7H8N2S/c1-5-2-8-6-3-10-4-7(6)9-5/h2H,3-4H2,1H3

InChI Key

DRBDUVZKSXKWJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2CSCC2=N1

Origin of Product

United States

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